molecular formula C11H10BrIN2O4S B8290296 5-bromo-2-iodo-N-methyl-6-(methylsulfonamido)benzofuran-3-carboxamide

5-bromo-2-iodo-N-methyl-6-(methylsulfonamido)benzofuran-3-carboxamide

Cat. No. B8290296
M. Wt: 473.08 g/mol
InChI Key: MWBIZWXZFZUVCR-UHFFFAOYSA-N
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Patent
US09242998B2

Procedure details

To a solution of 6-amino-5-bromo-2-iodo-N-methylbenzofuran-3-carboxamide (1 g, 2.53 mmol) in pyridine, MsCl (580 mg, 5.06 mmol) was added dropwise at 0° C. The mixture was allowed to warm to room temperature and stirred for 1.5 h. After the solvent was removed, the reaction mixture was adjusted to pH=5-6 with 1 N HCl. After filtration, the solid was dissolved in THF:H2O=5:1 (15 mL) and then LiOH.H2O (800 mg, 20 mmol) was added. The mixture was stirred for 30 minutes at room temperature. After the solvent was removed, the reaction mixture was adjusted to pH=5-6 with 1 N HCl. Finally the precipitate was collected to give 5-bromo-2-iodo-N-methyl-6-(methylsulfonamido)benzofuran-3-carboxamide (800 mg, 90% purity by HPLC, yield: 60%), which was used for the next step without further purification. 1H-NMR (CDCl3, 400 MHz) δ 8.37 (s, 1H), 7.84 (s, 1H), 6.86 (s, 1H), 6.29 (s, 1H), 3.07 (d, J=4.8 Hz, 3H), 2.99 (s, 3H). MS (M+H)+: 473/475.
Name
6-amino-5-bromo-2-iodo-N-methylbenzofuran-3-carboxamide
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
LiOH.H2O
Quantity
800 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:15]([Br:16])=[CH:14][C:5]2[C:6]([C:10]([NH:12][CH3:13])=[O:11])=[C:7]([I:9])[O:8][C:4]=2[CH:3]=1.[CH3:17][S:18](Cl)(=[O:20])=[O:19].O.O[Li].O>N1C=CC=CC=1>[Br:16][C:15]1[C:2]([NH:1][S:18]([CH3:17])(=[O:20])=[O:19])=[CH:3][C:4]2[O:8][C:7]([I:9])=[C:6]([C:10]([NH:12][CH3:13])=[O:11])[C:5]=2[CH:14]=1 |f:3.4|

Inputs

Step One
Name
6-amino-5-bromo-2-iodo-N-methylbenzofuran-3-carboxamide
Quantity
1 g
Type
reactant
Smiles
NC1=CC2=C(C(=C(O2)I)C(=O)NC)C=C1Br
Name
Quantity
580 mg
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
LiOH.H2O
Quantity
800 mg
Type
reactant
Smiles
O[Li].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the solvent was removed
FILTRATION
Type
FILTRATION
Details
After filtration
DISSOLUTION
Type
DISSOLUTION
Details
the solid was dissolved in THF
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes at room temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After the solvent was removed
CUSTOM
Type
CUSTOM
Details
Finally the precipitate was collected

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC=1C(=CC2=C(C(=C(O2)I)C(=O)NC)C1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 66.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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